N-(2,2-Dimethyl-1-phenylpropyl)formamide
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Overview
Description
N-(2,2-Dimethyl-1-phenylpropyl)formamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an organic group. It is characterized by the presence of a phenyl group attached to a dimethylpropyl chain, which is further connected to a formamide group.
Preparation Methods
The synthesis of N-(2,2-Dimethyl-1-phenylpropyl)formamide can be achieved through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-phenylpropanol with formic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to promote the formation of the formamide group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,2-Dimethyl-1-phenylpropyl)formamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,2-Dimethyl-1-phenylpropyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of formamide derivatives on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-1-phenylpropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The phenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins or enzymes .
Comparison with Similar Compounds
N-(2,2-Dimethyl-1-phenylpropyl)formamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with similar properties but a different alkyl group.
N-Phenylformamide: A simpler formamide derivative with a phenyl group but lacking the dimethylpropyl chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to other formamide derivatives.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,2-dimethyl-1-phenylpropyl)formamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(13-9-14)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,13,14) |
InChI Key |
XSSMCMZEOKJTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC=O |
Origin of Product |
United States |
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